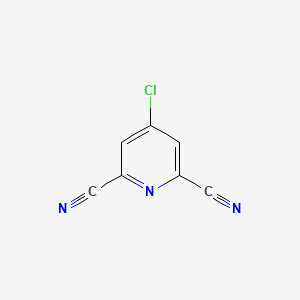

4-Chloropyridine-2,6-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

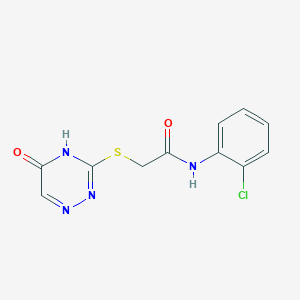

4-Chloropyridine-2,6-dicarbonitrile is a heterocyclic compound . It is used as a substrate to prepare chiral dialkylaminopyridines bearing a C-2 hydroxyalkyl group via biocatalysis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines in propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a sealed vial at 120°C .Molecular Structure Analysis

The molecular formula of this compound is C7H2ClN3 . The InChI code is 1S/C7H2ClN3/c8-5-1-6 (3-9)11-7 (2-5)4-10/h1-2H .Chemical Reactions Analysis

The reaction of 2-chloropyridine-3,4-dicarbonitrile derivatives with anilines in propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a sealed vial at 120°C produces 2-arylaminopyridine-3,4-dicarbonitriles .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 163.56 g/mol .Applications De Recherche Scientifique

Solid-state Fluorescence : A study by Ershov et al. (2017) found that derivatives of 4-chloropyridine-2,6-dicarbonitrile exhibit solid-state fluorescence in the violet or blue region, with emission maxima in the 400–460 nm range. This property is significant for applications in materials science, particularly in the development of fluorescent materials (Ershov et al., 2017).

Heterocyclization and Regioselectivity : Research by Grigor’ev et al. (2019) described the annulation of a pyrrole ring in 4-acylpyridine-3,5-dicarbonitriles, demonstrating regioselective synthesis. This process is crucial for creating complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Grigor’ev et al., 2019).

Pharmacological Assessment : A study by Samadi et al. (2013) explored 6-chloropyridine-donepezil hybrids, which involve the 2-chloropyridine-3,5-dicarbonitrile heterocyclic ring system. These compounds demonstrated potential as cholinesterase inhibitors, which could be important for developing Alzheimer's disease treatments (Samadi et al., 2013).

Fluorescence Sensitivity to Metal Ions : In a study by Ershov et al. (2018), derivatives of 2-chloropyridine-3,4-dicarbonitrile showed fluorescence sensitivity toward zinc ions. This property can be applied in sensing technologies for metal ion detection (Ershov et al., 2018).

Synthesis of Antimicrobial Drugs : Koszelewski et al. (2021) explored 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines as potential antimicrobial drugs. Their study emphasized the structural selection of pyridine derivatives for high biological activity against various bacteria, highlighting the role of this compound derivatives in developing new antibiotics (Koszelewski et al., 2021).

Corrosion Inhibition : Ansari et al. (2015) investigated the use of pyridine derivatives, including those based on 2-chloropyridine-3,5-dicarbonitrile, as corrosion inhibitors for mild steel. Their study provides insights into the potential application of these compounds in industrial settings to protect metals from corrosion (Ansari et al., 2015).

Safety and Hazards

4-Chloropyridine-2,6-dicarbonitrile is classified as dangerous. It has hazard statements H302+H312;H315;H319;H331;H335, which indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

4-chloropyridine-2,6-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBWVPUACGCUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)

![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride](/img/structure/B2757480.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/no-structure.png)

![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)

![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)